3-Isoxazolidinemethanol

Description

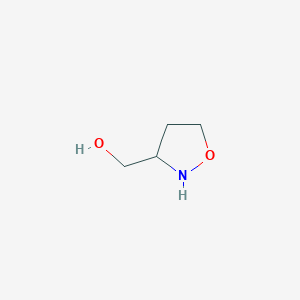

Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazolidin-3-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-3-4-1-2-7-5-4/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMXUNZEXAHTDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CONC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313585 | |

| Record name | 3-Isoxazolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82409-19-6 | |

| Record name | 3-Isoxazolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82409-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Isoxazolidinemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Isoxazolidinemethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details plausible synthetic routes, experimental protocols, and key characterization data.

Introduction

This compound is a saturated five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, with a hydroxymethyl substituent at the 3-position. The isoxazolidine scaffold is a valuable pharmacophore due to its ability to serve as a chiral building block and its presence in various biologically active molecules. This guide outlines two primary synthetic strategies for obtaining this compound: a 1,3-dipolar cycloaddition approach and the reduction of a precursor ester.

Synthesis of this compound

Two viable synthetic pathways for the preparation of this compound are presented below.

Method 1: 1,3-Dipolar Cycloaddition followed by Reduction

This method involves the [3+2] cycloaddition of a nitrone with acrolein to form an intermediate 3-formylisoxazolidine, which is subsequently reduced to the target alcohol.

Step 1: Synthesis of 3-Formylisoxazolidine via 1,3-Dipolar Cycloaddition

-

Nitrone Formation: In a round-bottom flask, dissolve N-benzylhydroxylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.

-

Add an aldehyde, for example, paraformaldehyde (1.1 eq), to the solution.

-

Stir the mixture at room temperature for 2-4 hours until the formation of the corresponding nitrone is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cycloaddition: Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acrolein (1.2 eq) to the nitrone solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain 3-formylisoxazolidine.

Step 2: Reduction of 3-Formylisoxazolidine to this compound

-

Dissolve the purified 3-formylisoxazolidine (1.0 eq) in a dry solvent such as tetrahydrofuran (THF) or methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Method 2: Reduction of Ethyl 3-Isoxazolidinecarboxylate

This approach involves the synthesis of an ester precursor, ethyl 3-isoxazolidinecarboxylate, followed by its reduction using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Step 1: Synthesis of Ethyl 3-Isoxazolidinecarboxylate

Note: The synthesis of this precursor can be achieved through various methods, including the 1,3-dipolar cycloaddition of a suitable nitrone with ethyl acrylate.

-

Follow a similar 1,3-dipolar cycloaddition protocol as described in Method 1, Step 1, using ethyl acrylate as the dipolarophile instead of acrolein.

-

Purify the resulting ethyl 3-isoxazolidinecarboxylate by column chromatography.

Step 2: Reduction of Ethyl 3-Isoxazolidinecarboxylate with LiAlH₄ [1][2]

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous diethyl ether or THF.

-

Addition of Ester: Dissolve ethyl 3-isoxazolidinecarboxylate (1.0 eq) in the same dry solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous solution of sodium hydroxide, and then more water. This is known as the Fieser workup.

-

Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.

-

Wash the precipitate thoroughly with the reaction solvent.

-

Dry the combined filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Characterization of this compound

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

| Appearance | Colorless oil (predicted) |

| Boiling Point | Not available |

| Melting Point | Not available |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.8-4.0 | m | 1H | H-3 |

| ~3.6-3.8 | m | 2H | -CH₂OH |

| ~3.2-3.4 | m | 2H | H-5 |

| ~2.5 | br s | 1H | -OH |

| ~2.0-2.2 | m | 2H | H-4 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) (ppm) | Assignment |

| ~68-72 | C-5 |

| ~63-67 | -CH₂OH |

| ~60-64 | C-3 |

| ~35-39 | C-4 |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 2960-2850 | C-H stretch (alkane) |

| 1470-1440 | C-H bend (alkane) |

| 1150-1050 | C-O stretch (alcohol) |

| 1100-1000 | N-O stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 103 | [M]⁺ (Molecular ion) |

| 72 | [M - CH₂OH]⁺ |

| 57 | [M - CH₂OH - NH]⁺ |

Visualizations

Caption: Workflow for Synthesis Method 1.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Isoxazolidinemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoxazolidinemethanol, a heterocyclic compound belonging to the isoxazolidine class, holds potential as a building block in medicinal chemistry and drug development. Its structure, featuring both a hydroxyl group and a privileged isoxazolidine scaffold, makes it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for its synthesis and analysis, and presents a conceptual workflow for its characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | PubChem[1] |

| Molecular Weight | 103.12 g/mol | PubChem[1] |

| IUPAC Name | (1,2-oxazolidin-3-yl)methanol | PubChem[1] |

| CAS Number | 82409-19-6 | PubChem[1] |

| XLogP3 | -0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 103.063328530 g/mol | PubChem[1] |

| Monoisotopic Mass | 103.063328530 g/mol | PubChem[1] |

| Topological Polar Surface Area | 32.7 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| Complexity | 57.7 | PubChem[1] |

| Covalently-Bonded Unit Count | 1 | PubChem[1] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not widely published, the following sections outline general methodologies applicable to this and structurally related compounds.

Synthesis of Isoxazolidine Derivatives

The synthesis of isoxazolidine rings is often achieved through 1,3-dipolar cycloaddition reactions between a nitrone and an alkene. For the synthesis of 3-substituted isoxazolidines such as this compound, a common strategy involves the reaction of a suitable nitrone with an appropriate alkene.

General Protocol for 1,3-Dipolar Cycloaddition:

-

Nitrone Formation: A suitable aldehyde or ketone is reacted with an N-substituted hydroxylamine in a suitable solvent (e.g., dichloromethane, toluene) to form the corresponding nitrone. The reaction may be carried out at room temperature or with gentle heating.

-

Cycloaddition: The generated nitrone is then reacted in situ or after isolation with an alkene. For the synthesis of this compound, an appropriate alkene precursor would be required. The reaction is typically carried out in an inert solvent and may require elevated temperatures.

-

Work-up and Purification: Upon completion of the reaction (monitored by techniques such as Thin Layer Chromatography), the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel to yield the desired isoxazolidine derivative.

Analytical Characterization

The characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the protons of the isoxazolidine ring and the hydroxymethyl group.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

2. Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the alkyl chain, and C-O and N-O stretches of the isoxazolidine ring would be expected.

3. Mass Spectrometry (MS):

-

MS provides information about the molecular weight of the compound and can be used to determine its elemental composition through high-resolution mass spectrometry (HRMS).

4. Chromatographic Methods:

-

Gas Chromatography (GC): Can be used to assess the purity of volatile compounds like this compound. A suitable column and temperature program would need to be developed.

-

High-Performance Liquid Chromatography (HPLC): Can be employed to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) would be a common starting point for method development.

Visualization of Workflow

The following diagram illustrates a conceptual workflow for the synthesis and characterization of this compound.

References

3-Isoxazolidinemethanol (CAS 82409-19-6): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoxazolidinemethanol, with the CAS number 82409-19-6, is a heterocyclic organic compound belonging to the isoxazolidine family. The isoxazolidine ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules and its utility as a versatile synthetic intermediate. This technical guide provides a summary of the available information on this compound, focusing on its chemical properties, general synthesis approaches, and potential applications based on the activities of related isoxazolidine derivatives.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | PubChem |

| Molecular Weight | 103.12 g/mol | PubChem |

| IUPAC Name | (1,2-oxazolidin-3-yl)methanol | PubChem |

| CAS Registry Number | 82409-19-6 | PubChem |

| Canonical SMILES | C1COCN1CO | PubChem |

| InChI | InChI=1S/C4H9NO2/c6-3-4-1-2-7-5-4/h4-6H,1-3H2 | PubChem |

| InChIKey | DJMXUNZEXAHTDQ-UHFFFAOYSA-N | PubChem |

Table 2: Computed Physical Properties of this compound [1]

| Property | Value | Notes |

| XLogP3 | -1.1 | Predicted LogP |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 103.06332853 g/mol | |

| Monoisotopic Mass | 103.06332853 g/mol | |

| Topological Polar Surface Area | 32.7 Ų | |

| Heavy Atom Count | 7 | |

| Complexity | 55.4 |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the general and most common method for synthesizing the isoxazolidine ring is through a 1,3-dipolar cycloaddition reaction .[2][3][4] This powerful reaction typically involves the reaction of a nitrone (the 1,3-dipole) with an alkene (the dipolarophile).

For the synthesis of this compound, a plausible synthetic route would involve the 1,3-dipolar cycloaddition of a simple nitrone, such as formaldehyde N-methylnitrone, with allyl alcohol. The regioselectivity of this reaction would be crucial in determining the final product, yielding the desired 3-substituted isoxazolidine.

References

- 1. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. Isoxazolidine synthesis [organic-chemistry.org]

- 4. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Isoxazolidine Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the therapeutic potential of isoxazolidine-based compounds, detailing their diverse biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

The isoxazolidine ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique structural features allow for the creation of a diverse array of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of isoxazolidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key biological assays are provided, alongside quantitative data and visual representations of relevant signaling pathways to aid researchers and drug development professionals in this promising field.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Isoxazolidine derivatives have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3][4][5][6] Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, a critical process in eliminating malignant cells.

A series of novel enantiopure isoxazolidine derivatives have been synthesized and evaluated for their anticancer activities against human breast carcinoma (MCF-7), human lung adenocarcinoma (A-549), and human ovarian carcinoma (SKOV3) cell lines.[4][7] Several of these compounds displayed significant inhibitory effects on the tested cell lines.[4][7] For instance, some derivatives have shown potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values comparable to the standard drug staurosporine.[4] In another study, isoxazolidine compound (IZ3) showed a noteworthy IC50 value of 32.49 µg/ml against the MCF-7 cell line.[3]

The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[3][4][7][8]

Quantitative Data: Anticancer Activity of Isoxazolidine Derivatives

| Compound ID | Cancer Cell Line | IC50 Value | Reference |

| IZ3 | MCF-7 (Breast) | 32.49 µg/ml | [3] |

| IZ1 | MCF-7 (Breast) | 64 µg/ml | [3] |

| IZ2 | MCF-7 (Breast) | 128 µg/ml | [3] |

| 1e | MCF-7 (Breast) | 19 µM | [4] |

| 4 | MCF-7 (Breast) | 5.73 µM | [4] |

| 4 | MDA-MB-231 (Breast) | 12.15 µM | [4] |

| 3c | HeLa (Cervical) | GI50 = 46.2 ± 1.2 μM | [9] |

| 3a | HeLa (Cervical) | GI50 = 200 ± 2.8 μM | [9] |

| 3b | HeLa (Cervical) | GI50 = 1400 ± 7.8 μM | [9] |

| cis-9b, cis-9d, trans-9d, cis-9e, trans-9e, cis-9f, trans-9f | Various Cancer Cell Lines | 1.1–19 μM | [6][10] |

Signaling Pathway: Intrinsic Apoptosis

A common mechanism by which isoxazolidine derivatives exert their anticancer effects is through the induction of the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in cell death.

Caption: Intrinsic Apoptosis Signaling Pathway.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Isoxazolidine derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[11][12] The antimicrobial potential of these compounds is often evaluated using methods such as agar well diffusion and broth microdilution to determine the minimum inhibitory concentration (MIC).[9]

Studies have shown that some synthesized isoxazolidine derivatives display significant activity against S. epidermidis, M. luteus, B. cereus, B. abortus, and C. albicans.[11] In some cases, these compounds were effective against bacterial strains where standard drugs like kanamycin, ampicillin, and chloramphenicol showed no activity.[11] The antimicrobial efficacy is often influenced by the nature of the substituents on the isoxazolidine ring, with C3-phenyl substituted products showing notable antibacterial properties and C3-thienyl/furyl substituted heterocycles proving to be potent antifungal agents.[13]

Quantitative Data: Antimicrobial Activity of Isoxazolidine Derivatives

| Compound ID | Microorganism | MIC Value | Reference |

| 3c | Various bacteria and fungi | Potent activity | [9] |

| A mixture of cis-20c/trans-20c | B. cereus PCM 1948 | 0.625 mg/mL | [14] |

| Various derivatives | S. epidermidis, M. luteus, B. cereus, B. abortus, C. albicans | Significant activity | [11] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a general workflow for determining the antimicrobial activity of isoxazolidine derivatives.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Antiviral Activity: Inhibiting Viral Replication

The isoxazolidine scaffold is considered a good mimic of the furanose and ribose rings found in nucleosides, making it a promising candidate for the development of antiviral agents.[6][7] Several isoxazolidine derivatives have been screened for their activity against a broad spectrum of DNA and RNA viruses.

Notably, certain isoxazolidine phosphonates have shown inhibitory effects against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV).[15] Some of these compounds exhibited EC50 values in the micromolar range, comparable to the reference drug Ganciclovir.[15] The antiviral activity is often influenced by the substituents on the isoxazolidine and any conjugated moieties. For example, derivatives with 3-nitrobenzyl and 3-fluorobenzyl substituents at the N3 position of a linked quinazolinone core showed high antiviral activity.[15]

Quantitative Data: Antiviral Activity of Isoxazolidine Derivatives

| Compound ID | Virus | EC50 Value | Reference |

| trans-11d, trans-11g, trans-11h, trans-11i/cis-11i | Human Cytomegalovirus (HCMV) | 8.9–12.5 µM | [15] |

| Various isoxazolidines | Varicella-Zoster Virus (VZV) | 5.4–13.6 μΜ | [15] |

| trans-9d, trans-9f | Human Cytomegalovirus (HCMV) | 8.9 μM | [10] |

| cis-9d | TK- VZV strain | 20 μM | [10] |

| Various derivatives | Varicella-Zoster Virus (VZV) | 12.63–58.48 µM | [14] |

Viral Replication Cycle and Potential Intervention Points

Isoxazolidine derivatives can potentially interfere with various stages of the viral replication cycle. The following diagram illustrates a generic viral life cycle, highlighting potential targets for antiviral drugs.

Caption: Generic Viral Replication Cycle.

Anti-inflammatory and Neuroprotective Activities

Beyond their antimicrobial and anticancer properties, isoxazolidine derivatives have also shown promise as anti-inflammatory and neuroprotective agents. Indolyl–isoxazolidines, for instance, have been reported to possess potent anti-inflammatory and analgesic activities.[16] One selected compound significantly inhibited the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells and demonstrated anti-inflammatory effects comparable to indomethacin in a carrageenan test.[16]

The anti-inflammatory effects of these compounds may be mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.

In the context of neuroprotection, recent studies have explored the potential of isoxazolone derivatives in mitigating ethanol-induced neurodegeneration. These compounds have been shown to reverse the hyperactivation of inflammatory markers, including NLRP3, and modulate the expression of TREM-2, suggesting their ability to reduce neuroinflammation.[17]

Signaling Pathway: NF-κB in Inflammation

The NF-κB signaling pathway is a critical regulator of inflammation. Its inhibition is a key target for anti-inflammatory drug development.

Caption: NF-κB Signaling Pathway in Inflammation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of isoxazolidine derivatives. The following are outlines of standard protocols for key assays.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazolidine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition.

-

Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a specific volume of the isoxazolidine derivative solution to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Serial Dilution: Perform serial two-fold dilutions of the isoxazolidine derivative in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized microbial suspension.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Synthesis of Isoxazolidine Derivatives

The most common and efficient method for the synthesis of the isoxazolidine ring is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene.[1][11] This reaction allows for the creation of up to three contiguous stereogenic centers in a single step.[11]

General Protocol for 1,3-Dipolar Cycloaddition

-

Nitrone Formation: Nitrones are typically prepared by the condensation of an N-substituted hydroxylamine with an aldehyde or ketone.

-

Cycloaddition Reaction: The nitrone (the 1,3-dipole) is reacted with an alkene (the dipolarophile) in a suitable solvent. The reaction can be carried out under various conditions, including thermal heating, microwave irradiation, or catalysis.

-

Purification: The resulting isoxazolidine derivative is purified using techniques such as column chromatography or recrystallization.

Conclusion

Isoxazolidine derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical studies against cancer, microbial and viral infections, inflammation, and neurodegeneration underscores their potential for the development of novel therapeutics. The synthetic accessibility of the isoxazolidine scaffold through the robust 1,3-dipolar cycloaddition reaction further enhances its appeal for medicinal chemists. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the current state of knowledge and practical methodologies to facilitate further exploration and exploitation of the therapeutic potential of isoxazolidine derivatives. Future research should continue to focus on elucidating the precise mechanisms of action, optimizing structure-activity relationships, and advancing the most promising candidates into further preclinical and clinical development.

References

- 1. Anti inflammatory attributes in the NF-kB signaling path | RISE [ri.se]

- 2. researchgate.net [researchgate.net]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. NF-κB: A Double-Edged Sword Controlling Inflammation [mdpi.com]

- 9. Anticancer test with the MTT assay method [bio-protocol.org]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] The Nuclear Factor NF-kB Pathway in Inflammation | Semantic Scholar [semanticscholar.org]

- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 14. Virus: Reproduction | Texas Gateway [texasgateway.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

The Cornerstone of Heterocyclic Chemistry: A Technical Guide to 1,3-Dipolar Cycloaddition for Isoxazolidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isoxazolidines, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, represents a significant area of interest in organic and medicinal chemistry.[1][2][3] These scaffolds are integral to a wide array of biologically active molecules and natural products, serving as versatile building blocks in the development of novel therapeutics.[1][4][5] Among the synthetic strategies available, the [3+2] cycloaddition reaction between a nitrone and a dipolarophile, most commonly an alkene, stands out as a powerful and widely utilized method for the construction of the isoxazolidine ring.[2][6][7] This technical guide provides an in-depth exploration of the 1,3-dipolar cycloaddition for isoxazolidine synthesis, focusing on the core reaction mechanism, stereochemical considerations, and practical experimental methodologies.

The Core Reaction: A Concerted and Stereospecific Pathway

The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction wherein the 1,3-dipole (the nitrone) reacts with a dipolarophile (the alkene) to form a five-membered ring in a single step.[6] This process involves the simultaneous formation of a new carbon-carbon (C-C) and a new carbon-oxygen (C-O) bond.[6] The reaction is highly stereospecific with respect to the alkene, meaning the stereochemistry of the alkene is retained in the resulting isoxazolidine product.[6]

Mechanism and Regioselectivity

The regioselectivity of the nitrone-olefin cycloaddition is governed by frontier molecular orbital (FMO) theory.[6][8] The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other dictates the orientation of the addition.

-

HOMO(dipolarophile)-LUMO(nitrone) control: When the alkene (dipolarophile) is electron-rich (possesses electron-donating groups), the dominant interaction is between its HOMO and the LUMO of the nitrone. This generally leads to the formation of 5-substituted isoxazolidines .[6]

-

HOMO(nitrone)-LUMO(dipolarophile) control: Conversely, when the alkene is electron-poor (possesses electron-withdrawing groups), the primary interaction is between the HOMO of the nitrone and the LUMO of the alkene, favoring the formation of 4-substituted isoxazolidines .[6]

Steric factors can also play a significant role in directing the regioselectivity of the reaction.[9]

Stereoselectivity

The 1,3-dipolar cycloaddition can generate up to three new contiguous stereocenters.[10] The diastereoselectivity of the reaction is often influenced by the approach of the nitrone to the alkene, which can be either endo or exo. This selectivity can be controlled by the structure of the reactants or through the use of catalysts.[9] In cases where the nitrone can undergo Z/E isomerization, the terms cis and trans are used to describe the relative stereochemistry of the product.[9] Enantioselectivity is primarily achieved through the use of chiral catalysts.[9]

Key Experimental Parameters and Methodologies

The success of isoxazolidine synthesis via 1,3-dipolar cycloaddition is highly dependent on the reaction conditions. Various methods have been developed to optimize yields, and regio- and stereoselectivities.

Thermal and Microwave-Assisted Cycloadditions

Thermal induction is a common method for promoting these cycloadditions.[9] Reactions are often carried out by refluxing the reactants in a suitable solvent, such as toluene.[9] Microwave irradiation has emerged as a powerful alternative, often leading to significantly reduced reaction times and improved yields.[9]

Catalysis: Enhancing Efficiency and Selectivity

Catalysis plays a pivotal role in modern 1,3-dipolar cycloaddition reactions. Both metal-based and organocatalysts have been successfully employed to enhance reaction rates and control stereoselectivity.

-

Metal Catalysis: A variety of metals, including copper, nickel, and gold, have been used to catalyze these reactions.[9] For instance, Ni(ClO₄)₂·6H₂O has been shown to be an effective catalyst for the reaction of C,N-diarylnitrones with 3,5-dimethylacryloylpyrazole, affording 4-substituted isoxazolidines with 100% regioselectivity in as little as 10 minutes.[4]

-

Organocatalysis: Chiral primary amines have been utilized to catalyze the asymmetric 1,3-dipolar cycloaddition between enones and nitrones, yielding fused bicyclic isoxazolidines with good to excellent diastereo- and enantioselectivities.[11]

Green Solvents

The use of environmentally benign solvents is a growing trend in organic synthesis. Ionic liquids and deep eutectic solvents have been explored as reaction media for 1,3-dipolar cycloadditions, often with excellent results.[10]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of isoxazolidines under various conditions.

Table 1: Thermal 1,3-Dipolar Cycloaddition of Nitrones and Alkenes

| Entry | Nitrone | Alkene | Solvent | Temp. (°C) | Time | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | Cyclic nitrone 8 | Diazadiene 7 | Acetonitrile | 60 | - | 91 | 1:0 | [9] |

| 2 | Diaryl nitrones 1 | N-substituted pyrrole derivatives 2 | Toluene | Reflux | - | Moderate to good | trans favored (20:80 cis:trans) | [9] |

| 3 | Nitrones 15 | Methylenehydantoins 14 | - | - | 6 days | 50-74 | Single diastereomer observed | [9] |

| 4 | N-benzyl nitrone of benzaldehyde 4a | Indenone 3 | Toluene | Reflux | - | 70 | - | [7] |

Table 2: Catalyzed 1,3-Dipolar Cycloaddition

| Entry | Catalyst | Nitrone | Alkene | Solvent | Yield (%) | Regioselectivity | Reference |

| 1 | 10 mol% Ni(ClO₄)₂·6H₂O | C,N-diarylnitrones | 3,5-dimethylacryloylpyrazole | - | up to 99 | 100% (4-substituted) | [4] |

| 2 | Chiral primary amine C100 (20 mol%) | Nitrones 95 | Enones 94 | Dichloromethane | Good to excellent | - | [11] |

| 3 | 50 mol% Mg(ClO₄)₂–acetonitrile | - | - | DCM | - | Inverted endo/exo selectivity | [12] |

Detailed Experimental Protocols

The following are generalized experimental protocols based on methodologies described in the cited literature.

General Procedure for Thermal 1,3-Dipolar Cycloaddition

Based on the synthesis of pirrole-isoxazolidine derivatives.[9]

-

To a solution of the nitrone (1.0 mmol) in toluene (10 mL) is added the N-substituted pyrrole derivative (1.2 mmol).

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired isoxazolidine.

General Procedure for Ni(II)-Catalyzed 1,3-Dipolar Cycloaddition

Based on the synthesis of 4-functionalized isoxazolidines.[4]

-

A mixture of the C,N-diarylnitrone (1.0 mmol), 3,5-dimethylacryloylpyrazole alkene (1.1 mmol), and Ni(ClO₄)₂·6H₂O (0.1 mmol, 10 mol%) is stirred in a suitable solvent (e.g., dichloromethane) at room temperature.

-

The reaction progress is monitored by TLC.

-

After completion (typically within 10 minutes to a few hours), the reaction mixture is concentrated in vacuo.

-

The residue is purified by flash column chromatography to yield the 4-substituted isoxazolidine.

General Procedure for the Synthesis of N-phenyl hydroxylamine

A precursor for nitrone synthesis.[5]

-

A suitable nitroaromatic compound is reduced to the corresponding hydroxylamine. For example, N-phenyl hydroxylamine can be synthesized from nitrobenzene.

-

The reaction mixture is stirred, and upon completion, the hot mixture is filtered.

-

The filtrate is saturated with NaCl and cooled in an ice-salt water mixture.

-

The resulting N-phenyl hydroxylamine is collected by vacuum suction and can be recrystallized from a suitable solvent mixture (e.g., toluene and petroleum ether).

General Procedure for Nitrone Synthesis

Based on the condensation of a hydroxylamine with an aldehyde.[5]

-

The N-substituted hydroxylamine (1.0 equivalent) is dissolved in a suitable solvent (e.g., ethanol).

-

The corresponding aldehyde (1.0 equivalent) is added to the solution.

-

The mixture is stirred at room temperature or heated as required.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed, and the crude nitrone can be purified by recrystallization or chromatography.

Applications in Drug Development

The isoxazolidine scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities.[1][13] These include antiviral, antibacterial, antifungal, and anticancer properties.[5][14] The ability to readily synthesize a diverse library of isoxazolidine derivatives through the 1,3-dipolar cycloaddition makes this reaction a cornerstone in the early stages of drug discovery and development. The isoxazolidine ring can also serve as a versatile synthetic intermediate, which can be further transformed into other important functionalities, such as 1,3-aminoalcohols, through reductive cleavage of the N-O bond.[6]

Conclusion

The 1,3-dipolar cycloaddition of nitrones with alkenes is a robust and highly versatile method for the synthesis of isoxazolidines. Its concerted mechanism, predictable regioselectivity based on frontier molecular orbital theory, and the potential for high stereocontrol through catalysis make it an indispensable tool for organic and medicinal chemists. The continued development of new catalysts and reaction conditions, including the use of green solvents, further enhances the utility and sustainability of this powerful transformation, paving the way for the discovery of novel therapeutic agents and complex molecular architectures.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives | Journal of Qassim University for Science [jnsm.qu.edu.sa]

- 3. bohrium.com [bohrium.com]

- 4. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 6. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 7. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ISOXAZOLIDINES: SYNTHESIS VIA NITRONE CYCLOADDITION AND SUBSEQUENT CHEMISTRY INCLUDING NOVEL APPROACHES TO BETA-LACTAMS (INTRAMOLECULAR, PROTECTION, CALCULATION) - ProQuest [proquest.com]

- 9. soc.chim.it [soc.chim.it]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,3-Dipolar cycloaddition on solid supports: nitrone approach towards isoxazolidines and isoxazolines and subsequent transformations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazolidine Scaffold: A Versatile Platform for Medicinal Chemistry and the Potential of 3-Isoxazolidinemethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazolidine ring, a five-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Its unique stereochemical and electronic properties, coupled with its synthetic accessibility, make it an attractive core for the development of a wide array of therapeutic agents. This technical guide explores the potential applications of the isoxazolidine scaffold, with a specific focus on the hypothetical yet promising building block, 3-Isoxazolidinemethanol, in the context of modern drug discovery.

Synthesis of the Isoxazolidine Core: The 1,3-Dipolar Cycloaddition

The cornerstone of isoxazolidine synthesis is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, between a nitrone and an alkene.[6][7] This reaction is highly efficient and often proceeds with a high degree of regio- and stereoselectivity, allowing for the creation of complex molecular architectures in a single step.

Proposed Synthesis of this compound

To date, the synthesis of this compound has not been extensively reported in the literature. However, a plausible synthetic route can be envisioned through the 1,3-dipolar cycloaddition of a C-(hydroxymethyl)nitrone with an alkene. The key challenge lies in the preparation of the C-(hydroxymethyl)nitrone precursor. One potential approach involves the oxidation of a suitable N-substituted amino alcohol.

Potential Applications of this compound in Medicinal Chemistry

The strategic placement of a hydroxymethyl group at the 3-position of the isoxazolidine ring opens up numerous possibilities for its use as a versatile synthon in drug design. This functional group can serve as a handle for further derivatization or as a key pharmacophoric element.

Nucleoside Analogues for Antiviral and Anticancer Therapy

The isoxazolidine ring is an excellent mimic of the furanose sugar moiety found in natural nucleosides.[2] This has led to the development of a variety of isoxazolidine-based nucleoside analogues with potent antiviral and anticancer activities. The hydroxyl group in this compound could mimic the 5'-hydroxyl group of a natural ribose or deoxyribose, allowing for the attachment of phosphate groups or other bioisosteres.

A number of isoxazolidine derivatives have been evaluated for their antiviral and cytostatic activities. For instance, isoxazolidine phosphonates have shown activity against Varicella-zoster virus (VZV) and cytomegalovirus (CMV), as well as antiproliferative effects against various cancer cell lines.

Table 1: Biological Activity of Selected Isoxazolidine Derivatives

| Compound Class | Target | Activity | Reference |

| Isoxazolidine-quinazolinone conjugates | VZV (TK+ strain) | EC50 = 6.84 - 15.29 µM | [8] |

| Isoxazolidine-naphthalimide conjugates | Cytomegalovirus | EC50 = 8.9 µM | |

| Isoxazolidine-naphthalimide conjugates | Various cancer cell lines | IC50 = 1.1 - 19 µM | |

| 5-Arylcarbamoyl-2-methylisoxazolidin-3-yl-3-phosphonates | L1210, CEM, HeLa cells | IC50 = 100 - 170 µM | [9] |

Experimental Protocol: Synthesis of Isoxazolidine-Quinazolinone Conjugates [8]

A mixture of N-methyl-C-(diethoxyphosphoryl)nitrone (1.0 mmol) and a 2-vinyl-3H-quinazolin-4-one derivative (1.0 mmol) in toluene (2 mL) is stirred at 70 °C for 24 hours or until the disappearance of the starting nitrone (monitored by TLC). The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of dichloromethane and acetone as the eluent to afford the desired isoxazolidine-quinazolinone conjugate.

Antibacterial Agents

The isoxazolidine scaffold is also present in a number of compounds with antibacterial properties. These derivatives can be designed to mimic key structural motifs that are recognized by bacterial enzymes or other cellular components. The presence of a hydroxyl group in this compound could be exploited to enhance solubility and/or to establish hydrogen bonding interactions with the target protein.

For example, isoxazolidine-containing uridine derivatives have been synthesized as analogues of caprazamycins, a class of potent antibacterial natural products.[10] These compounds have demonstrated significant activity against Haemophilus influenzae and vancomycin-resistant Enterococcus faecalis.

Table 2: Antibacterial Activity of Isoxazolidine-Containing Uridine Derivatives [10]

| Bacterial Strain | MIC (µg/mL) |

| H. influenzae ATCC 10211 | 0.25 - 0.5 |

| Vancomycin-resistant E. faecalis SR7914 | 4 - 8 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [10]

The in vitro antibacterial activity is determined by the twofold serial broth microdilution method in Mueller-Hinton broth. The bacterial strains are cultured overnight at 37 °C and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL. The test compounds are dissolved in DMSO and added to the microtiter plates at various concentrations. The plates are incubated at 37 °C for 18-24 hours, and the MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The isoxazolidine scaffold represents a highly versatile and valuable platform in the field of medicinal chemistry. Its synthetic accessibility via the 1,3-dipolar cycloaddition reaction allows for the creation of a diverse range of derivatives with a wide spectrum of biological activities. While specific research on this compound is currently limited, its potential as a chiral building block for the synthesis of novel therapeutic agents is significant. The presence of a hydroxymethyl group at a key position on the isoxazolidine ring provides a handle for further chemical modification and the introduction of desired pharmacophoric features. Future research focused on the synthesis and biological evaluation of derivatives of this compound is warranted and holds the promise of yielding new and effective treatments for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrones and nucleobase-containing spiro-isoxazolidines derived from isatin and indanone: solvent-free microwave-assisted stereoselective synthesis and theoretical calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bohrium.com [bohrium.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of tris-hydroxymethyl-based nitrone derivatives with highly reactive nitronyl carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Isoxazolidinemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Isoxazolidinemethanol, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with standardized experimental protocols for acquiring these spectra. The information presented herein is intended to serve as a valuable resource for the characterization and quality control of this molecule.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and analysis of structurally similar compounds. These predicted values provide a robust framework for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 | 3.8 - 4.0 | Multiplet | - | 1H |

| H4 (axial) | 2.0 - 2.2 | Multiplet | - | 1H |

| H4 (equatorial) | 2.4 - 2.6 | Multiplet | - | 1H |

| H5 (axial) | 3.6 - 3.8 | Multiplet | - | 1H |

| H5 (equatorial) | 3.9 - 4.1 | Multiplet | - | 1H |

| CH₂OH | 3.5 - 3.7 | Doublet of Doublets | - | 2H |

| OH | Variable | Singlet (broad) | - | 1H |

| NH | Variable | Singlet (broad) | - | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C3 | 65 - 70 |

| C4 | 30 - 35 |

| C5 | 70 - 75 |

| CH₂OH | 60 - 65 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| N-H | Stretching | 3300 - 3500 | Medium |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

| N-O | Stretching | 900 - 950 | Medium |

| C-N | Stretching | 1020 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₄H₉NO₂), the expected molecular weight is 103.12 g/mol .[1] Electrospray ionization (ESI) is a suitable technique for this polar molecule.[2]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Notes |

| 104.07 | [M+H]⁺ | Protonated molecular ion. |

| 103.06 | [M]⁺ | Molecular ion (less likely with ESI). |

| 86.06 | [M-OH]⁺ | Loss of the hydroxyl group. |

| 73.06 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl group. |

| 58.05 | [C₃H₆N]⁺ | Fragmentation of the isoxazolidine ring. |

| 44.05 | [C₂H₆N]⁺ | Further fragmentation of the ring. |

| 31.02 | [CH₂OH]⁺ | Hydroxymethyl cation. |

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming connectivity.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Reference the spectra to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Pick and label the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the this compound sample (a single drop if liquid, a small amount of powder if solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the ATR press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the sample spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing:

-

The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Filter the final solution through a 0.22 µm syringe filter if any particulate matter is present.

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Operate the ESI source in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-200 amu).

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 104.07) as the precursor ion and applying collision-induced dissociation (CID).

Data Processing:

-

Analyze the full scan spectrum to identify the protonated molecular ion and any other adducts.

-

Analyze the MS/MS spectrum to identify the characteristic fragment ions.

-

Propose fragmentation pathways consistent with the observed product ions.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for FTIR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

References

The Role of 3-Isoxazolidinemethanol as a Chiral Auxiliary: A Critical Evaluation and Technical Overview of a Related Class

An initial investigation into the role of 3-Isoxazolidinemethanol as a chiral auxiliary reveals a notable lack of documentation in peer-reviewed literature and chemical databases for its application in asymmetric synthesis. Extensive searches have not yielded established protocols or quantitative data supporting its use in this capacity.

Therefore, this technical guide will address the user's core interest in heterocyclic chiral auxiliaries by focusing on a closely related, well-established, and highly successful class of compounds: Chiral Oxazolidinones . These auxiliaries, particularly the Evans auxiliaries, are foundational in modern asymmetric synthesis and offer a wealth of data for the in-depth analysis requested.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of a representative chiral oxazolidinone, including its synthesis, application in stereoselective reactions, and methods for its removal.

Introduction to Chiral Oxazolidinones

Chiral oxazolidinones are powerful and versatile chiral auxiliaries used to control the stereochemical outcome of a wide range of chemical reactions.[1][2] Introduced by David A. Evans, these auxiliaries are temporarily incorporated into a substrate to direct the formation of a new stereocenter with high diastereoselectivity.[2][] The predictable stereochemical control, high yields, and the ability to recover the auxiliary make them a frequent choice in the early stages of drug development and natural product synthesis.[1][2]

The general workflow for using a chiral auxiliary involves three key steps:

-

Attachment: The chiral auxiliary is covalently attached to the substrate.

-

Diastereoselective Reaction: The resulting chiral adduct undergoes a reaction (e.g., alkylation, aldol reaction) where the auxiliary directs the approach of the incoming reagent, leading to the formation of one diastereomer in preference to others.

-

Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and recycling of the auxiliary.[2]

Synthesis of Chiral Oxazolidinones

Chiral oxazolidinones are readily prepared from corresponding β-amino alcohols, which are often derived from readily available chiral pool sources like amino acids.[4] A common method involves the reaction of the amino alcohol with phosgene or a phosgene equivalent, such as diethyl carbonate or carbonyldiimidazole.

Diagram of General Synthesis Workflow:

Caption: General synthetic route to chiral oxazolidinones from amino acids.

Application in Asymmetric Alkylation

One of the most common applications of chiral oxazolidinones is in the diastereoselective alkylation of enolates. The process involves the acylation of the oxazolidinone, followed by deprotonation to form a chiral enolate, which then reacts with an electrophile.

Experimental Protocol: Asymmetric Alkylation of an Acylated Oxazolidinone

This protocol is a generalized procedure based on established methods for Evans-type auxiliaries.

-

Acylation of the Auxiliary:

-

Dissolve the chiral oxazolidinone (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C.

-

Add a strong base, typically n-butyllithium (1.05 eq.), dropwise.

-

After stirring for 30 minutes, add the desired acyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with an aqueous solution of NH₄Cl and perform a standard aqueous workup followed by purification (e.g., column chromatography).

-

-

Diastereoselective Alkylation:

-

Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.), to form the Z-enolate.

-

Stir for 30-60 minutes at -78 °C.

-

Add the alkylating agent (e.g., benzyl bromide) (1.2 eq.).

-

Stir at the indicated temperature until the reaction is complete.

-

Quench the reaction and purify the product to isolate the alkylated adduct.

-

Mechanism of Stereocontrol

The high diastereoselectivity of the alkylation is attributed to the formation of a rigid chelated Z-enolate. The substituent at the C4 position of the oxazolidinone sterically blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.

Diagram of Stereocontrol in Alkylation:

Caption: Steric hindrance directs the approach of the electrophile.

Quantitative Data for Asymmetric Alkylation

The effectiveness of various oxazolidinone auxiliaries in directing alkylation reactions is typically reported in terms of diastereomeric excess (d.e.).

| Auxiliary Substituent (R) | Electrophile (E⁺) | Diastereomeric Excess (d.e.) |

| Isopropyl | Benzyl bromide | >98% |

| Benzyl | Methyl iodide | >99% |

| Phenyl | Ethyl iodide | 95-98% |

Note: Data is representative and compiled from typical results for Evans auxiliaries.

Cleavage of the Chiral Auxiliary

After the desired stereocenter has been created, the chiral auxiliary must be removed without racemizing the product. A variety of methods are available to convert the N-acyl oxazolidinone into different functional groups.

Diagram of Cleavage Pathways:

Caption: Common methods for the cleavage of the chiral auxiliary.

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

-

Dissolve the N-acyl oxazolidinone adduct in a mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add aqueous hydrogen peroxide (30% solution) followed by lithium hydroxide (LiOH).

-

Stir the reaction at 0 °C until completion.

-

Quench any excess peroxide with sodium sulfite.

-

Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

-

Acidify the aqueous layer to protonate the carboxylate and extract the desired carboxylic acid product.

Conclusion

While this compound does not have a documented role as a chiral auxiliary, the structurally related chiral oxazolidinones are mainstays of asymmetric synthesis. Their predictable stereochemical control, high diastereoselectivities, and the versatility of auxiliary cleavage make them invaluable tools for the synthesis of enantiomerically pure compounds. The principles of steric shielding and rigid chelate formation that govern their effectiveness are fundamental concepts in modern organic chemistry. For professionals in drug development and chemical research, a thorough understanding of these auxiliaries is essential for the efficient construction of complex chiral molecules.

References

- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Derivatives from 3-Isoxazolidinemethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel ester and ether derivatives of 3-isoxazolidinemethanol. This scaffold is a valuable building block in medicinal chemistry, and its derivatization allows for the exploration of new chemical space and the development of compounds with potential therapeutic applications. The following protocols are provided as a guide for the synthesis and characterization of these novel derivatives.

Table of Contents

-

Introduction

-

Synthesis of this compound Derivatives

-

2.1. Esterification: Synthesis of (3-Isoxazolidinyl)methyl benzoate

-

2.2. Williamson Ether Synthesis: Synthesis of 3-(Benzyloxymethyl)isoxazolidine

-

-

Experimental Protocols

-

3.1. Protocol for the Synthesis of (3-Isoxazolidinyl)methyl benzoate

-

3.2. Protocol for the Synthesis of 3-(Benzyloxymethyl)isoxazolidine

-

-

Characterization Data (Illustrative)

-

Potential Applications and Further Derivatization

Introduction

Isoxazolidine-containing compounds are a significant class of heterocyclic molecules that are present in numerous biologically active compounds and natural products. The isoxazolidine ring can serve as a versatile scaffold in drug discovery, and modifications to its substituents can lead to compounds with a wide range of pharmacological activities. This compound offers a key hydroxyl group that can be readily derivatized, providing a straightforward entry into novel libraries of compounds for screening. This document outlines the synthesis of an ester and an ether derivative as representative examples of the chemical transformations possible with this starting material.

Synthesis of this compound Derivatives

The hydroxyl group of this compound is a primary alcohol, which allows for a variety of well-established chemical transformations. Here, we focus on two common and highly useful derivatization strategies: esterification and etherification.

Esterification: Synthesis of (3-Isoxazolidinyl)methyl benzoate

The synthesis of (3-isoxazolidinyl)methyl benzoate is achieved through the reaction of this compound with benzoyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. This reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran.

Williamson Ether Synthesis: Synthesis of 3-(Benzyloxymethyl)isoxazolidine

The Williamson ether synthesis is a robust method for preparing ethers.[1][2][3] This reaction involves the deprotonation of the alcohol using a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, benzyl bromide.[1][3]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol for the Synthesis of (3-Isoxazolidinyl)methyl benzoate

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for the Synthesis of 3-(Benzyloxymethyl)isoxazolidine

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe and needles for handling anhydrous solvents and reagents

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight, monitoring the reaction progress by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Data (Illustrative)

The following tables summarize hypothetical quantitative data for the synthesized derivatives. Actual results may vary.

Table 1: Synthesis of (3-Isoxazolidinyl)methyl benzoate

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Benzoyl chloride |

| Yield | 85% |

| Purity (by HPLC) | >98% |

| Appearance | White solid |

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

Table 2: Synthesis of 3-(Benzyloxymethyl)isoxazolidine

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Benzyl bromide |

| Yield | 78% |

| Purity (by HPLC) | >97% |

| Appearance | Colorless oil |

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

Potential Applications and Further Derivatization

The novel derivatives of this compound can be screened for a variety of biological activities. The ester and ether linkages provide different physicochemical properties, which can influence their pharmacokinetic and pharmacodynamic profiles. These derivatives can serve as key intermediates for the synthesis of more complex molecules, including potential enzyme inhibitors, receptor antagonists, or antimicrobial agents.

Further derivatization can be explored by:

-

Utilizing a variety of acid chlorides or alkyl halides to generate a library of ester and ether derivatives.

-

Modifying the N-H group of the isoxazolidine ring through N-alkylation or N-acylation.

-

Performing ring-opening reactions of the isoxazolidine to yield functionalized amino alcohols.

Visualizations

Caption: General experimental workflow for the synthesis and purification of novel this compound derivatives.

Caption: Potential applications and further transformations of novel this compound derivatives.

References

Application Notes and Protocols: 3-Isoxazolidinemethanol as a Versatile Chiral Building Block for Complex Molecule Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Isoxazolidinemethanol is a valuable chiral heterocyclic building block with significant potential in the synthesis of complex, biologically active molecules. Its inherent stereochemistry and the presence of multiple reactive sites—the hydroxyl group, the nitrogen atom, and the isoxazolidine ring itself—offer a versatile platform for the construction of diverse molecular architectures. A key transformation of the isoxazolidine scaffold is its reductive ring-opening to afford chiral 1,3-amino alcohols, which are crucial structural motifs in numerous pharmaceuticals and natural products. This document provides detailed application notes and protocols for the utilization of this compound in synthetic chemistry.

Key Advantages of this compound

-

Chiral Pool Synthon: Available in both (R) and (S) enantiopure forms, it serves as an excellent starting material for asymmetric synthesis.

-

Masked 1,3-Amino Alcohol: The isoxazolidine ring acts as a stable protecting group for a 1,3-amino alcohol functionality, which can be unmasked in a later synthetic step.

-

Versatile Functionalization: The primary alcohol and the secondary amine (after N-deprotection, if applicable) allow for a wide range of chemical modifications, enabling the introduction of diverse substituents and the construction of complex molecular frameworks.

Core Synthetic Applications

The primary synthetic utility of this compound lies in a two-stage strategy:

-

N-Functionalization: The nitrogen atom of the isoxazolidine ring can be readily functionalized to introduce desired side chains or to build more complex heterocyclic systems.

-

Reductive Ring-Opening: Subsequent cleavage of the N-O bond within the isoxazolidine ring yields highly functionalized chiral 1,3-amino alcohols.